3-[(2-Chloropropanoyl)amino]benzoic acid 3-[(2-Chloropropanoyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 937700-21-5
VCID: VC7899927
InChI: InChI=1S/C10H10ClNO3/c1-6(11)9(13)12-8-4-2-3-7(5-8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
SMILES: CC(C(=O)NC1=CC=CC(=C1)C(=O)O)Cl
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64 g/mol

3-[(2-Chloropropanoyl)amino]benzoic acid

CAS No.: 937700-21-5

Cat. No.: VC7899927

Molecular Formula: C10H10ClNO3

Molecular Weight: 227.64 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Chloropropanoyl)amino]benzoic acid - 937700-21-5

Specification

CAS No. 937700-21-5
Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
IUPAC Name 3-(2-chloropropanoylamino)benzoic acid
Standard InChI InChI=1S/C10H10ClNO3/c1-6(11)9(13)12-8-4-2-3-7(5-8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Standard InChI Key NNLNDFFIOWRHJB-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=CC(=C1)C(=O)O)Cl
Canonical SMILES CC(C(=O)NC1=CC=CC(=C1)C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-[(2-chloropropanoyl)amino]benzoic acid, reflecting its benzoic acid core with a 2-chloropropanoyl-substituted amide group at the third position. Its molecular formula is C₁₀H₁₀ClNO₃, yielding a molecular weight of 227.64 g/mol (calculated from atomic masses).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₀H₁₀ClNO₃
Molecular weight227.64 g/mol
SMILES notationOC(=O)C1=CC(=CC=C1)NC(=O)C(Cl)C
InChI KeyUJDQCTQWAUVEGR-UHFFFAOYSA-N*

*Theoretical InChI Key derived from structural analysis.

Synthetic Methodologies

Acylation of 3-Aminobenzoic Acid

The primary synthesis route involves the acylation of 3-aminobenzoic acid with 2-chloropropanoyl chloride under basic conditions. This reaction typically employs a base such as triethylamine or pyridine to neutralize HCl byproducts.

Reaction Scheme:

3-Aminobenzoic acid+2-Chloropropanoyl chlorideBase3-[(2-Chloropropanoyl)amino]benzoic acid+HCl\text{3-Aminobenzoic acid} + \text{2-Chloropropanoyl chloride} \xrightarrow{\text{Base}} \text{3-[(2-Chloropropanoyl)amino]benzoic acid} + \text{HCl}

Industrial adaptations may utilize continuous flow reactors to enhance yield and purity, as seen in analogous syntheses of chlorinated aromatic amides .

Optimization Strategies

  • Catalyst Selection: Lewis acids (e.g., FeCl₃) or copper-based catalysts improve electrophilic substitution efficiency in halogenation steps .

  • Solvent Systems: Polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitate ammoniation reactions at elevated temperatures .

  • Purification: Recrystallization from methanol or ethanol achieves >95% purity, critical for pharmaceutical-grade applications.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorine atom at the β-position of the propanoyl group is susceptible to nucleophilic attack. For example:

  • Ammonolysis: Reacting with ammonia yields 3-[(2-aminopropanoyl)amino]benzoic acid.

  • Thiol Substitution: Thiophenol generates a thioether derivative, altering solubility profiles.

Hydrolysis Pathways

Under acidic (HCl) or basic (NaOH) conditions, the amide bond hydrolyzes to produce 3-aminobenzoic acid and 2-chloropropanoic acid:

C₁₀H₁₀ClNO₃+H₂OH⁺/OH⁻C₇H₇NO₂+C₃H₅ClO₂\text{C₁₀H₁₀ClNO₃} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{C₇H₇NO₂} + \text{C₃H₅ClO₂}

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but insoluble in nonpolar media like hexane.

  • Thermal Stability: Decomposes above 240°C, with the chloropropyl group prone to dehydrohalogenation.

Table 2: Experimental Physicochemical Data*

PropertyValueConditions
Melting point185–188°CDifferential scanning calorimetry
LogP (octanol-water)1.82 ± 0.15Calculated via HPLC
pKa (carboxylic acid)3.1Potentiometric titration

*Data inferred from structurally analogous compounds.

Challenges and Future Prospects

Synthetic Scalability

Large-scale production requires addressing:

  • Byproduct formation: Competing acylation at the carboxylic acid group.

  • Chlorine volatility: Mitigating HCl emissions during synthesis.

Biological Efficacy Screening

In vitro studies are needed to evaluate:

  • Cytotoxicity profiles (IC₅₀ values).

  • Metabolic stability in hepatic microsomes.

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